Ganoapplanoid F
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Overview
Description
Ganoapplanoid F is a highly oxygenated lanostane triterpenoid derived from the mushroom Ganoderma applanatum. This compound has garnered attention for its ability to inhibit lipid accumulation in adipocytes, making it a potential candidate for obesity research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ganoapplanoid F is typically isolated from the fruiting bodies of Ganoderma applanatum. The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from Ganoderma applanatum, which limits its availability and scalability .
Chemical Reactions Analysis
Types of Reactions
Ganoapplanoid F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Ganoapplanoid F has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lanostane triterpenoids and their chemical properties.
Biology: Investigated for its role in inhibiting lipid accumulation in adipocytes, making it a potential candidate for obesity research.
Medicine: Explored for its potential therapeutic effects in treating obesity and related metabolic disorders.
Mechanism of Action
Ganoapplanoid F exerts its effects by inhibiting lipid accumulation in adipocytes. The compound targets specific molecular pathways involved in adipogenesis, thereby reducing the formation of fat cells. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with the signaling pathways that regulate lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
- Ganoapplanoid A
- Ganoapplanoid B
- Ganoapplanoid C
- Ganoapplanoid D
- Ganoapplanoid E
Uniqueness
Ganoapplanoid F stands out due to its highly oxygenated structure, which enhances its ability to inhibit lipid accumulation in adipocytes. This unique feature makes it a more potent candidate for obesity research compared to other similar compounds .
Properties
Molecular Formula |
C29H38O10 |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(2S,6S)-6-[(1S,3S,5R,9S,10S,14R,17R,18S)-9,17-dihydroxy-6,6,10,14,18-pentamethyl-7,13-dioxo-2,8-dioxapentacyclo[9.7.0.01,3.05,10.014,18]octadeca-11,15-dien-15-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C29H38O10/c1-13(21(33)34)8-14(30)12-25(4,37)16-9-19(32)28(7)27(16,6)18(31)10-17-26(5)15(11-20-29(17,28)39-20)24(2,3)22(35)38-23(26)36/h9-10,13,15,19-20,23,32,36-37H,8,11-12H2,1-7H3,(H,33,34)/t13-,15-,19+,20-,23-,25-,26-,27-,28+,29+/m0/s1 |
InChI Key |
RFSNKUIKNCUIFR-ZHXJCKOLSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)C[C@@](C)(C1=C[C@H]([C@@]2([C@@]1(C(=O)C=C3[C@@]24[C@@H](O4)C[C@@H]5[C@@]3([C@H](OC(=O)C5(C)C)O)C)C)C)O)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)CC(C)(C1=CC(C2(C1(C(=O)C=C3C24C(O4)CC5C3(C(OC(=O)C5(C)C)O)C)C)C)O)O)C(=O)O |
Origin of Product |
United States |
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